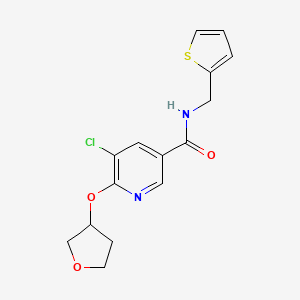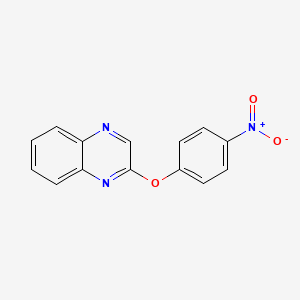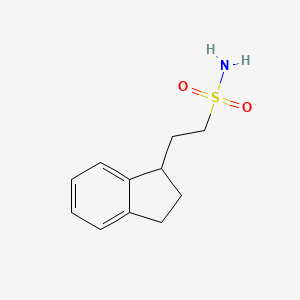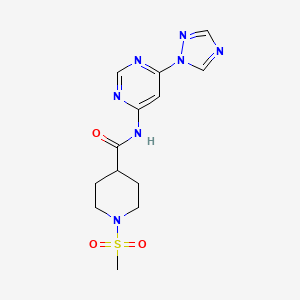
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide, also known as THFA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. THFA is a derivative of nicotinamide and has been synthesized using various methods.
Wirkmechanismus
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in the regulation of inflammation and tumor growth. 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit the activity of specific enzymes and proteins. However, 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has several potential future directions for research. It could be studied further for its potential use in the treatment of cancer, inflammation, and infectious diseases. 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide could also be studied for its potential use in drug delivery systems, as well as for its potential as a diagnostic tool for certain diseases. Further research is needed to fully understand the potential of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide and its applications in medicine.
Synthesemethoden
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has been synthesized using various methods, including the reaction of 5-chloronicotinamide with tetrahydrofuran-3-ol in the presence of a catalyst. Another method involves the reaction of 5-chloronicotinamide with thiophen-2-carboxaldehyde in the presence of tetrahydrofuran-3-ol and a catalyst. These methods have been optimized to obtain high yields of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has also been studied for its potential use in drug delivery systems.
Eigenschaften
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-10(14(19)17-8-12-2-1-5-22-12)7-18-15(13)21-11-3-4-20-9-11/h1-2,5-7,11H,3-4,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFAJJLWYGQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)
![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)
![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)

![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/no-structure.png)
![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2801827.png)